2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride
Overview
Description
2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride is a complex organic compound with a unique structure that combines various functional groups
Scientific Research Applications
2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde with a suitable alkylating agent under basic conditions. This is followed by a series of reactions including oxidation, reduction, and substitution to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Mechanism of Action
The mechanism of action of 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
- 4-(Cyclopentyloxy)-3-methoxyphenyl methanol
- 3-(Cyclopentyloxy)-4-methoxyphenyl]methanol
Uniqueness
2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[2-(3-cyclopentyloxy-4-methoxyphenyl)-4-methoxy-4-oxobutyl]azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-20-15-8-7-12(13(11-18)10-17(19)21-2)9-16(15)22-14-5-3-4-6-14;/h7-9,13-14H,3-6,10-11,18H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRCLGXBVIXIEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)C[NH3+])OC2CCCC2.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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